Methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate
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Overview
Description
Methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a carboxylate ester. The compound also includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the piperidine ring. The hydroxyl group is then introduced through selective oxidation reactions. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(1-methylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate
- Methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-oxopiperidine-2-carboxylate
Uniqueness
Methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities compared to similar compounds. The presence of both the hydroxyl group and the ester group allows for a range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 1-[(1-ethylpyrazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-3-16-9-10(7-14-16)8-15-6-4-5-11(17)12(15)13(18)19-2/h7,9,11-12,17H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIIZRLBNYDJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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